molecular formula C8H12N2 B1309353 1-(Pyridin-3-yl)propan-2-amine CAS No. 71271-61-9

1-(Pyridin-3-yl)propan-2-amine

Cat. No. B1309353
CAS RN: 71271-61-9
M. Wt: 136.19 g/mol
InChI Key: PUEWSNLDTZQXLN-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)propan-2-amine” is a chemical compound with the molecular formula C8H12N2 . It is also known by other names such as “1-Methyl-2-pyridin-3-yl-ethylamine” and "(1-methyl-2-pyridin-3-ylethyl)amine" . The molecular weight of this compound is 136.19 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)propan-2-amine” includes a pyridine ring attached to a propan-2-amine group . The InChI string representation of the molecule is InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridin-3-yl)propan-2-amine” are not available, it’s worth noting that 2-pyridyl derivatives have proved notoriously difficult in traditional cross-coupling reactions . This challenge has been addressed by developing methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .


Physical And Chemical Properties Analysis

The compound “1-(Pyridin-3-yl)propan-2-amine” has a density of 1.001g/cm3 . It has a boiling point of 237.4ºC at 760 mmHg . The compound has a flash point of 118ºC . The exact mass of the compound is 136.10000 .

Scientific Research Applications

Dye-Sensitized Solar Cells

Pyridine-based dyes, which can be derived from 1-(Pyridin-3-yl)propan-2-amine, have been used in dye-sensitized solar cells . These dyes have been designed using pyridine derivatives as a donor group and thienothiophene as a π-spacer group .

Drug Development

The compound and its derivatives can be used in drug development. The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the synthesized compounds have been analyzed to identify the safest and most promising drug candidates .

Photovoltaic Efficiency

The dyes derived from 1-(Pyridin-3-yl)propan-2-amine have been found to have high light harvesting efficiency, which increases the photovoltaic efficiency of the designed dye .

Energy Conversion

In the context of renewable energy, the compound and its derivatives can be used in devices that convert sunlight into electrical energy . This is particularly relevant for dye-sensitized solar cells.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The future directions for “1-(Pyridin-3-yl)propan-2-amine” and similar compounds could involve further exploration of their synthesis methods, particularly in the context of cross-coupling reactions . Additionally, more research could be conducted to understand their mechanisms of action and potential applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 1-(Pyridin-3-yl)propan-2-amine are yet to be identified. This compound is a derivative of pyridine, which is known to interact with various biological targets, including receptors, enzymes, and ion channels . .

Mode of Action

It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

The biochemical pathways affected by 1-(Pyridin-3-yl)propan-2-amine are not well-defined. Given the compound’s structural similarity to pyridine, it may potentially influence pathways where pyridine and its derivatives are involved. This is speculative and requires further investigation .

Pharmacokinetics

The compound has a molecular weight of 136.19400, a density of 1.001g/cm3, and a boiling point of 237.4ºC at 760 mmHg . These properties may influence its bioavailability, but specific studies are needed to confirm this.

Result of Action

As a derivative of pyridine, it may potentially have similar effects as other pyridine compounds, which can range from modulating receptor activity to influencing cellular signaling pathways . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-(Pyridin-3-yl)propan-2-amine, specific studies are needed to understand how these factors influence its action .

properties

IUPAC Name

1-pyridin-3-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEWSNLDTZQXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405712
Record name 1-(pyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)propan-2-amine

CAS RN

71271-61-9
Record name 1-(pyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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